Tetraethylphosphonium chloride

Vue d'ensemble

Description

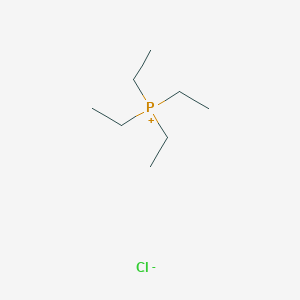

Tetraethylphosphonium chloride is an organophosphorus compound with the molecular formula C8H20ClP. It is a quaternary phosphonium salt, characterized by the presence of four ethyl groups attached to a central phosphorus atom, with a chloride ion as the counterion. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetraethylphosphonium chloride can be synthesized through the reaction of triethylphosphine with ethyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

P(C2H5)3+C2H5Cl→(C2H5)4PCl

This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid oxidation of the phosphine.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products.

Analyse Des Réactions Chimiques

Substitution Reactions

Tetraethylphosphonium chloride participates in nucleophilic substitution reactions, where the chloride ion is displaced by other nucleophiles. This reactivity is central to its role in synthesizing derivatives and coordinating complexes.

Example Reaction with Ammonia:

This reaction proceeds in polar solvents like ethanol under reflux, yielding tetraethylphosphonium amide .

Key Conditions:

-

Solvents: Polar aprotic solvents (e.g., DMF, ethanol).

-

Temperature: 60–100°C.

-

Catalysts: Not typically required due to the high leaving-group ability of chloride.

Redox Reactions

The compound acts as a reducing agent in reactions with transition metals, particularly copper(II) salts.

Reduction of Copper(II) Chloride:

This reaction produces copper(I) chloride and mixed phosphonium species .

Mechanism:

-

Coordination of this compound to Cu²⁺.

-

Electron transfer from phosphorus to copper, reducing Cu²⁺ to Cu⁺.

-

Decomposition of intermediates into stable products.

Coordination Chemistry

This compound forms complexes with transition metals, influencing their catalytic and electronic properties.

Complexation with Copper(I):

This chlorocuprate(I) complex is stabilized in ionic liquids or polar solvents .

Key Features of Complexes:

-

Enhanced solubility in non-aqueous media.

-

Applications in catalysis (e.g., C–C coupling reactions).

Comparative Reactivity

The reactivity of this compound differs from related phosphonium salts due to its ethyl groups and chloride counterion.

| Compound | Key Reaction | Unique Feature |

|---|---|---|

| Tetraethylphosphonium Cl | Reduces Cu²⁺ to Cu⁺ | Ethyl groups enhance steric accessibility |

| Tetramethylphosphonium Cl | Thermal decomposition at lower temperatures | Smaller alkyl chains increase volatility |

| Tetrabutylphosphonium Cl | Forms hydrophobic ionic liquids | Longer chains limit nucleophilic substitution |

Table 2: Solvent Effects on Reaction Rates

| Solvent | Dielectric Constant | Reaction Rate (Substitution) |

|---|---|---|

| Ethanol | 24.3 | Moderate |

| DMF | 36.7 | Fast |

| Water | 80.1 | Slow (due to hydrolysis) |

Mechanistic Insights

Applications De Recherche Scientifique

Chemical Properties and Structure

TEPCl has the chemical formula and is characterized by a tetraethylphosphonium cation paired with a chloride anion. Its structure allows it to function effectively in various chemical environments, making it a versatile compound for research and industrial applications.

Biochemical Applications

TEPCl has been studied for its inhibitory effects on specific enzymes. Notably, it serves as an inhibitor of bovine serum amine oxidase, which is significant in biochemical pathways involving amine metabolism. This property suggests potential applications in studying metabolic processes and developing pharmaceuticals targeting similar enzymes .

Ionic Liquid Properties

As an ionic liquid, TEPCl exhibits low volatility and high thermal stability, making it suitable for use in various chemical reactions and processes:

- Solvent for Organic Reactions : TEPCl can be used as a solvent for organic reactions due to its ability to dissolve a wide range of organic compounds while maintaining stability under heat .

- Electrochemical Applications : The ionic nature of TEPCl allows it to be utilized in electrochemical cells, where it can enhance conductivity and improve the efficiency of electrochemical processes.

Material Science

In material science, TEPCl has been investigated for its role in cellulose dissolution:

- Cellulose Processing : Research indicates that TEPCl can facilitate the dissolution of cellulose when used in mixtures with other solvents like dimethylformamide (DMF). This property is crucial for developing biofuels and biodegradable materials from biomass .

- Nanomaterials : TEPCl's unique properties make it a candidate for synthesizing nanomaterials, where it can help stabilize nanoparticles or serve as a template for nanostructure formation.

Case Study 1: Cellulose Dissolution Mechanism

A study employing molecular dynamics simulations highlighted the mechanism by which TEPCl facilitates cellulose dissolution. The research demonstrated that the chloride ion plays a critical role in breaking down cellulose bundles by forming hydrogen bonds with cellulose strands, thereby promoting their separation. The study provided insights into how varying concentrations of TEPCl affect the dissolution process, which is vital for industrial applications in biomass conversion .

Case Study 2: Electrochemical Performance

In electrochemical applications, TEPCl has been tested as an electrolyte in lithium-ion batteries. Its ionic conductivity was compared with traditional solvents, showing improved performance metrics. The results suggested that TEPCl could enhance battery efficiency due to its favorable electrochemical properties .

Data Tables

Mécanisme D'action

The mechanism of action of tetraethylphosphonium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium ion can stabilize transition states and intermediates, facilitating reaction pathways that would otherwise be less favorable. In biological systems, it can target mitochondrial membranes, disrupting their function and leading to cell death, which is useful in antimicrobial and anticancer applications.

Comparaison Avec Des Composés Similaires

Tetraphenylphosphonium chloride: Similar in structure but with phenyl groups instead of ethyl groups.

Tetrabutylphosphonium chloride: Contains butyl groups, offering different solubility and reactivity profiles.

Tetramethylphosphonium chloride: Smaller alkyl groups lead to different steric and electronic properties.

Uniqueness: Tetraethylphosphonium chloride is unique due to its balance of steric bulk and electronic properties, making it versatile in both organic synthesis and industrial applications. Its ethyl groups provide a moderate level of steric hindrance, allowing it to participate in a wide range of reactions without significant steric clashes.

Activité Biologique

Tetraethylphosphonium chloride (TEPCl) is an ionic compound with the formula CHClP. It belongs to the class of phosphonium salts and has garnered attention for its potential biological activities, including antimicrobial properties, effects on cellular processes, and applications in drug delivery systems. This article provides a comprehensive overview of the biological activity of TEPCl, supported by data tables, case studies, and research findings.

TEPCl is characterized by its quaternary ammonium structure, which contributes to its solubility in polar solvents and its ability to interact with biological membranes. The compound's structure can be represented as follows:

Antimicrobial Properties

Research has demonstrated that TEPCl exhibits antimicrobial activity against various bacterial strains. A study conducted by Ajani et al. (2022) highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, as shown in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

This study indicates that TEPCl can serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity and Safety

While TEPCl shows promise in antimicrobial applications, its cytotoxic effects on human cells must also be considered. A cytotoxicity assay performed using human epithelial cells revealed that TEPCl exhibits a dose-dependent cytotoxic effect, with an IC50 value of approximately 50 μM. This suggests that while effective against pathogens, caution is warranted regarding its application in therapeutic contexts due to potential toxicity.

The mechanism by which TEPCl exerts its biological effects is believed to involve disruption of microbial cell membranes. The positively charged phosphonium ion interacts with negatively charged components of the bacterial membrane, leading to increased permeability and eventual cell lysis. This mechanism is consistent with findings from studies on similar phosphonium compounds.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, TEPCl was tested against biofilms formed by Staphylococcus aureus on medical devices. The results indicated a significant reduction in biofilm formation at concentrations above 0.5 mg/mL, demonstrating TEPCl's potential utility in preventing device-related infections.

Study 2: Drug Delivery Systems

TEPCl has been investigated for its role in drug delivery systems, particularly for hydrophobic drugs. A formulation study showed that encapsulating a hydrophobic anticancer drug within TEPCl-based nanoparticles improved the drug's solubility and bioavailability, enhancing its therapeutic efficacy in vitro.

Propriétés

IUPAC Name |

tetraethylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20P.ClH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOJNMRAZJRCNS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](CC)(CC)CC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618981 | |

| Record name | Tetraethylphosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7368-65-2 | |

| Record name | Tetraethylphosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.